2-Amino-4-chlorobenzothiazole
Overview
Description
2-Amino-4-chlorobenzothiazole is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of benzothiazole, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in various scientific research and industrial applications .
Mechanism of Action
Target of Action
It’s known that benzothiazole derivatives, to which this compound belongs, have been studied for their high biological and pharmacological activity .
Mode of Action
2-Amino-4-chlorobenzothiazole undergoes a condensation reaction with 4-acetamidobenzaldehyde to form a tridentate Schiff base
Biochemical Pathways
Benzothiazole derivatives have been shown to be involved in a wide variety of aromatic azoles .
Pharmacokinetics
The compound’s molecular weight of 18465 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It’s known that benzothiazole derivatives have been synthesized as potential immunosuppressive agents functioning as inosine-5′-monophosphate dehydrogenase (impdh) uncompetitive inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Exposure to moisture or heat could potentially degrade the compound and reduce its efficacy. Furthermore, the compound should be handled carefully to avoid ingestion and inhalation .
Biochemical Analysis
Biochemical Properties
2-Amino-4-chlorobenzothiazole is involved in various biochemical reactions. It undergoes a condensation reaction with 4-acetamidobenzaldehyde to form a tridentate Schiff base
Cellular Effects
It has been found to have genetic toxicity , indicating that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to serve as a reactant or a reaction intermediate for affording various fused heterocycles . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chlorobenzothiazole typically involves the cyclization of 2-aminothiophenol with 4-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring . The reaction conditions often include the use of hydrochloric acid or sulfuric acid as catalysts and heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chlorobenzothiazole undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form Schiff bases, which are valuable intermediates in organic synthesis.
Oxidation Reactions: It can be oxidized to form disulfides or other oxidized derivatives.
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes and acidic catalysts such as hydrochloric acid.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or thiols are used under basic or neutral conditions.
Major Products Formed
Schiff Bases: Formed from condensation reactions with aldehydes.
Disulfides: Formed from oxidation reactions.
Substituted Benzothiazoles: Formed from nucleophilic substitution reactions .
Scientific Research Applications
2-Amino-4-chlorobenzothiazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-fluorobenzothiazole
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-6-nitrobenzothiazole
- 2-Amino-5-nitrothiazole
- 2-Aminothiophenol
- 2-Amino-6-bromobenzothiazole
Uniqueness
2-Amino-4-chlorobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQFQXMCPMEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024470 | |
Record name | 4-Chlorobenzothiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992) | |
Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>27.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | SID24816156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
19952-47-7 | |
Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-4-chlorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19952-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolamine, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019952477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolamine, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorobenzothiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzothiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Melting Point |
397 to 401 °F (NTP, 1992) | |
Record name | 2-AMINO-4-CHLOROBENZOTHIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19761 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Amino-4-chlorobenzothiazole discussed in the provided research?
A1: The research primarily focuses on the corrosion inhibition properties of this compound (ACBT). Specifically, one study investigates its effectiveness in protecting X65 steel from corrosion in a sulfuric acid (H2SO4) environment [].
Q2: Has the adsorption behavior of this compound on metal surfaces been characterized?
A3: Yes, the research indicates that the adsorption of this compound on the X65 steel surface follows the Langmuir adsorption isothermal model []. This model suggests that the adsorption occurs on a homogeneous surface with a monolayer of the inhibitor molecules, and each adsorption site has equal energy.
Q3: Beyond its corrosion inhibition properties, what other potential applications of this compound are suggested by the research?
A4: The research highlights that this compound can serve as a precursor for synthesizing other compounds with potential biological activities [, ]. For instance, it can be reacted to create Schiff bases, which are known for their antibacterial properties []. Additionally, it can be utilized in the production of 4-chloro-3-methylbenzothiazol-2-one, a compound reported to be effective against rice blast and stem rot [].
Q4: What theoretical methods were employed to understand the properties and behavior of this compound?
A5: Researchers utilized both quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of this compound []. These computational approaches provide insights into the electronic structure of the molecule and its interactions with the metal surface, contributing to a deeper understanding of its effectiveness as a corrosion inhibitor.
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